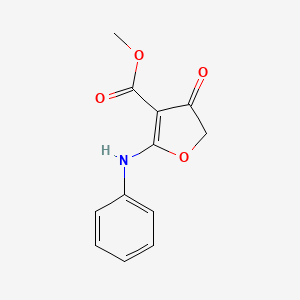
6-hydroxy-N,1-dimethylindole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-hydroxy-N,1-dimethylindole-3-carboxamide is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-N,1-dimethylindole-3-carboxamide typically involves the functionalization of the indole ring. One common method is the Larock heteroannulation, which uses palladium(II) acetate and potassium carbonate as catalysts . Another approach involves the reduction of o-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature, leading to the formation of indoles .
Industrial Production Methods
Industrial production of indole derivatives often employs large-scale synthesis techniques, such as continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-N,1-dimethylindole-3-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using titanium(III) chloride solution.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Oxidation: Water radical cations in microdroplets.
Reduction: Aqueous titanium(III) chloride solution.
Substitution: Various electrophiles under mild conditions.
Major Products Formed
The major products formed from these reactions include quaternary ammonium cations, reduced indole derivatives, and substituted indole compounds .
Scientific Research Applications
6-hydroxy-N,1-dimethylindole-3-carboxamide has numerous applications in scientific research:
Chemistry: Used as a precursor for synthesizing other biologically active indole derivatives.
Biology: Investigated for its role in cell signaling and interaction with various biological receptors.
Medicine: Explored for its potential antiviral, anticancer, and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and as a flavor and fragrance agent.
Mechanism of Action
The mechanism of action of 6-hydroxy-N,1-dimethylindole-3-carboxamide involves its interaction with various enzymes and proteins. The carboxamide moiety forms hydrogen bonds with these targets, inhibiting their activity . This interaction is crucial for its biological effects, including antiviral and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
1H-indole-3-carbaldehyde: A precursor for synthesizing biologically active molecules.
4,6-dichloro-N-(4,4-dimethylcyclohexyl)-1H-indole-2-carboxamide: Known for its antiviral activity.
N-(4,4-dimethylcyclohexyl)-4,6-difluoro-1H-indole-2-carboxamide: Another antiviral agent.
Uniqueness
6-hydroxy-N,1-dimethylindole-3-carboxamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl and carboxamide groups enable diverse interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
6-hydroxy-N,1-dimethylindole-3-carboxamide |
InChI |
InChI=1S/C11H12N2O2/c1-12-11(15)9-6-13(2)10-5-7(14)3-4-8(9)10/h3-6,14H,1-2H3,(H,12,15) |
InChI Key |
ALTIHNKZQMTOFA-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CN(C2=C1C=CC(=C2)O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Pyridinamine, 6-[(aminooxy)methyl]-](/img/structure/B8605631.png)





![1-[(benzyloxy)carbonyl]-1,2,3,4-tetrahydroquinoline-3-carboxylic acid](/img/structure/B8605666.png)


![Silane, tris(1-methylethyl)[(2-methyl-3-furanyl)methoxy]-](/img/structure/B8605686.png)


![2-ethyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8605704.png)
